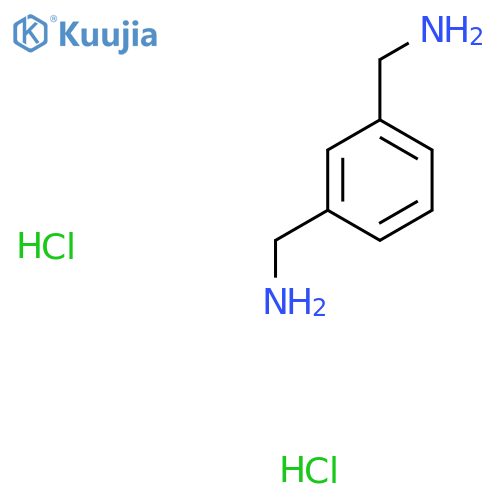

Cas no 51964-30-8 (1,3-Phenylenedimethanamine dihydrochloride)

51964-30-8 structure

商品名:1,3-Phenylenedimethanamine dihydrochloride

1,3-Phenylenedimethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,3-Phenylenedimethanamine dihydrochloride

- G66630

- 51964-30-8

- SB78008

- m-Xylylenediamine dihydrochloride

- SCHEMBL20239931

- 1,3-Phenylenedimethanaminedihydrochloride

-

- インチ: 1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H

- InChIKey: TZQKBVRYFWPVEQ-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.NCC1C=CC=C(CN)C=1

計算された属性

- せいみつぶんしりょう: 208.0534038g/mol

- どういたいしつりょう: 208.0534038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 83.3

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

1,3-Phenylenedimethanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-1g |

m-Xylylenediamine (dihydrochloride) |

51964-30-8 | 98% | 1g |

¥2000.00 | 2024-05-10 | |

| Alichem | A019120861-1g |

1,3-Phenylenedimethanamine dihydrochloride |

51964-30-8 | 97% | 1g |

$361.35 | 2023-09-01 | |

| Crysdot LLC | CD12065729-1g |

1,3-Phenylenedimethanamine dihydrochloride |

51964-30-8 | 97% | 1g |

$447 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-100mg |

m-Xylylenediamine (dihydrochloride) |

51964-30-8 | 98% | 100mg |

¥455.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-250mg |

m-Xylylenediamine (dihydrochloride) |

51964-30-8 | 98% | 250mg |

¥760.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-5g |

m-Xylylenediamine (dihydrochloride) |

51964-30-8 | 98% | 5g |

¥7000.00 | 2024-05-10 |

1,3-Phenylenedimethanamine dihydrochloride 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

51964-30-8 (1,3-Phenylenedimethanamine dihydrochloride) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬